molecular formula C8H10ClNO3 B012035 6-Chloronoradrenaline CAS No. 101996-38-7

6-Chloronoradrenaline

Cat. No.: B012035
CAS No.: 101996-38-7
M. Wt: 203.62 g/mol
InChI Key: BFLJQMNDLRDYQK-QMMMGPOBSA-N
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Description

4-[(1R)-2-amino-1-hydroxyethyl]-5-chlorobenzene-1,2-diol is a chemical compound with the molecular formula C8H10ClNO3. This compound is known for its unique structure, which includes an amino group, a hydroxyl group, and a chlorine atom attached to a benzene ring. It is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(1R)-2-amino-1-hydroxyethyl]-5-chlorobenzene-1,2-diol typically involves the following steps:

    Starting Material: The synthesis begins with a suitable benzene derivative.

    Chlorination: The benzene derivative is chlorinated to introduce the chlorine atom at the desired position.

    Amination: The chlorinated intermediate undergoes amination to introduce the amino group.

    Hydroxylation: Finally, the compound is hydroxylated to introduce the hydroxyl groups at the appropriate positions.

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination, amination, and hydroxylation processes. These processes are optimized for high yield and purity, often using catalysts and specific reaction conditions to ensure efficiency.

Chemical Reactions Analysis

Types of Reactions

4-[(1R)-2-amino-1-hydroxyethyl]-5-chlorobenzene-1,2-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The compound can be reduced to remove the chlorine atom or modify the amino group.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Dechlorinated compounds or modified amino derivatives.

    Substitution: Compounds with different functional groups replacing the chlorine atom.

Scientific Research Applications

4-[(1R)-2-amino-1-hydroxyethyl]-5-chlorobenzene-1,2-diol is used in various scientific research fields, including:

    Chemistry: As a reagent in organic synthesis and as a starting material for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme interactions and cellular processes.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of other industrial compounds.

Mechanism of Action

The mechanism of action of 4-[(1R)-2-amino-1-hydroxyethyl]-5-chlorobenzene-1,2-diol involves its interaction with specific molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes or receptors. The chlorine atom can influence the compound’s reactivity and binding affinity. These interactions can modulate various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    4-[(1R)-2-amino-1-hydroxyethyl]benzene-1,2-diol: Similar structure but without the chlorine atom.

    4-[(1R)-2-amino-1-hydroxyethyl]-5-fluorobenzene-1,2-diol: Similar structure but with a fluorine atom instead of chlorine.

    4-[(1R)-2-amino-1-hydroxyethyl]-5-bromobenzene-1,2-diol: Similar structure but with a bromine atom instead of chlorine.

Uniqueness

The presence of the chlorine atom in 4-[(1R)-2-amino-1-hydroxyethyl]-5-chlorobenzene-1,2-diol makes it unique compared to its analogs. The chlorine atom can significantly influence the compound’s chemical reactivity, biological activity, and interaction with molecular targets. This uniqueness makes it a valuable compound for specific research applications where the chlorine atom’s effects are desired.

Properties

IUPAC Name

4-[(1R)-2-amino-1-hydroxyethyl]-5-chlorobenzene-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClNO3/c9-5-2-7(12)6(11)1-4(5)8(13)3-10/h1-2,8,11-13H,3,10H2/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFLJQMNDLRDYQK-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1O)O)Cl)C(CN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(C(=CC(=C1O)O)Cl)[C@H](CN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10906963
Record name 4-(2-Amino-1-hydroxyethyl)-5-chlorobenzene-1,2-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10906963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101996-38-7
Record name 6-Chloronorepinephrine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101996387
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(2-Amino-1-hydroxyethyl)-5-chlorobenzene-1,2-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10906963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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